Scutebarbatine Y
Overview
Description
Scutebarbatine Y is a neo-clerodane diterpenoid compound isolated from the plant Scutellaria barbata . This compound is part of a group of structurally diverse diterpenoids known for their bioactive properties, particularly in traditional Chinese medicine . This compound has garnered attention for its potential therapeutic applications, especially in the field of oncology .
Mechanism of Action
Scutebarbatine Y is a neo-clerodane diterpenoid that can be isolated from Scutellaria barbata , a plant traditionally used in Chinese medicine for its anti-inflammatory and anti-tumor properties . This article aims to provide a comprehensive overview of the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
These proteins play a crucial role in preventing apoptosis, a process of programmed cell death. By targeting these proteins, Scutebarbatine A effectively induces apoptosis, particularly in cancer cells .
Mode of Action
It is known that scutebarbatine a, a related compound, works by down-regulating pro-survival proteins, specifically the inhibitors of apoptosis (iaps), and iap regulating proteins . This action releases the molecular brakes on apoptosis in cell death-evading cancer cells
Biochemical Pathways
It is known that scutebarbatine a induces apoptosis via a caspase-dependent pathway in a human hepatocellular carcinoma cell line . It is also suggested that Scutebarbatine A inhibits cell proliferation and triggers apoptosis via activation of p38 mitogen-activated protein kinase (MAPK) and endoplasmic reticulum stress (ER) stress
Pharmacokinetics
A study on the metabolism of scutebarbatine a in rats has been conducted . This study found that Scutebarbatine A undergoes various metabolic processes, including hydrolysis, oxidation, hydrogenation, dehydration, and combination with sulfate
Result of Action
It is known that scutebarbatine a induces dose-dependent apoptosis, specifically in cancer cells . This action effectively inhibits the proliferation of cancer cells
Action Environment
barbata leaves and decoctions prepared traditionally, which contain Scutebarbatine A, showed substantially different chemical compositions and differential induction of apoptosis This suggests that the preparation method and possibly other environmental factors could influence the action and efficacy of Scutebarbatine A
Biochemical Analysis
Biochemical Properties
Scutebarbatine Y plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with pro-survival proteins, such as Inhibitors of Apoptosis (IAPs), and IAP-regulating proteins . These interactions lead to the down-regulation of these proteins, thereby promoting apoptosis in cancer cells. Additionally, this compound has been found to interact with caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by up-regulating the expression of pro-apoptotic proteins and down-regulating anti-apoptotic proteins . This compound also influences cell signaling pathways, such as the Akt and p53 pathways, leading to the inhibition of cell proliferation and angiogenesis . Furthermore, this compound affects gene expression by modulating the levels of cyclin D1, CDK4, Bax, and Bcl-2, resulting in cell cycle arrest and increased apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to and inhibits the activity of IAPs, thereby releasing the molecular brakes on apoptosis in cancer cells . This inhibition leads to the activation of caspase-3 and caspase-9, which are essential for the execution of apoptosis . Additionally, this compound modulates the expression of genes involved in cell cycle regulation and apoptosis, such as cyclin D1, CDK4, Bax, and Bcl-2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound induces dose-dependent apoptosis in cancer cells within 24 hours of treatment . The stability and degradation of this compound in vitro and in vivo have also been investigated, revealing that the compound remains stable and retains its bioactivity over extended periods . Long-term effects of this compound on cellular function include sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been shown to induce dose-dependent apoptosis in cancer cells, with higher doses resulting in increased apoptosis . At high doses, this compound may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with lower doses of this compound being sufficient to induce significant anti-cancer activity without causing severe toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including hydrolysis, oxidation, hydrogenation, dehydration, and combination with sulfate . These metabolic processes result in the formation of multiple metabolites, which may contribute to the overall pharmacological effects of this compound . The enzymes and cofactors involved in these metabolic pathways include cytochrome P450 enzymes, which play a key role in the oxidation and hydroxylation of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound is transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of this compound within specific tissues and organs are influenced by its interactions with binding proteins and transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it exerts its effects on cell signaling pathways and gene expression . The subcellular localization of this compound is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cells . This localization is essential for the compound’s ability to induce apoptosis and inhibit cell proliferation in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Scutebarbatine Y is typically isolated from the dried aerial parts of Scutellaria barbata through a series of extraction and purification steps . The process involves:
Extraction: The dried plant material is extracted using solvents such as methanol or ethanol.
Purification: The crude extract is subjected to column chromatography to separate the various components.
Recrystallization: The purified fractions are further recrystallized to obtain this compound in its pure form.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction and purification process from natural sources .
Chemical Reactions Analysis
Types of Reactions
Scutebarbatine Y undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of this compound .
Scientific Research Applications
Comparison with Similar Compounds
Scutebarbatine Y is unique among neo-clerodane diterpenoids due to its specific structural features and bioactivity. Similar compounds include:
Scutebarbatine A: Another neo-clerodane diterpenoid from Scutellaria barbata, known for its anticancer properties.
Scutebarbatine G: Exhibits cytotoxic activities against various cancer cell lines.
Scutebarbatine H: Also isolated from Scutellaria barbata, with notable cytotoxic effects.
These compounds share structural similarities but differ in their specific bioactivities and mechanisms of action, highlighting the unique therapeutic potential of this compound .
Properties
IUPAC Name |
[(1R,2S,3R,4R,4aS,8aR)-1-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-2-yl] pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35NO7/c1-21-10-8-14-25-31(2,16-15-22-18-26(35)39-20-22)33(4,38)28(41-30(37)24-13-9-17-34-19-24)27(32(21,25)3)40-29(36)23-11-6-5-7-12-23/h5-7,9-13,15-19,25,27-28,38H,8,14,20H2,1-4H3/b16-15+/t25-,27+,28+,31-,32+,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWQIGHLLAXZMX-IWSWVWQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316831 | |
Record name | Scutebarbatine Y | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312716-27-0 | |
Record name | Scutebarbatine Y | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1312716-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scutebarbatine Y | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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